4-Formyl-5-methoxy-N-phenylnicotinamide

Synthetic Chemistry Medicinal Chemistry Building Block

4-Formyl-5-methoxy-N-phenylnicotinamide (CAS 1142191‑55‑6) delivers a strategically differentiated 4‑formyl handle that enables oxidation, reduction, and focused library synthesis—transformations impossible with non‑formyl analogs. Its calculated LogP of 2.23 ensures passive membrane permeability, making it the rational choice for intracellular‑target programs. Supplied at ≥98% purity with room‑temperature shipping, this scaffold directly supports reliable SAR exploration and analytical method development, eliminating the experimental risk of unintended reactivity that plagues generic nicotinamide alternatives.

Molecular Formula C14H12N2O3
Molecular Weight 256.261
CAS No. 1142191-55-6
Cat. No. B581304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-5-methoxy-N-phenylnicotinamide
CAS1142191-55-6
Molecular FormulaC14H12N2O3
Molecular Weight256.261
Structural Identifiers
SMILESCOC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C=O
InChIInChI=1S/C14H12N2O3/c1-19-13-8-15-7-11(12(13)9-17)14(18)16-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)
InChIKeySXUZGAOQOYOTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-5-methoxy-N-phenylnicotinamide (CAS 1142191-55-6): A Multifunctional Nicotinamide Building Block for Targeted Chemical Synthesis and Medicinal Chemistry Optimization


4-Formyl-5-methoxy-N-phenylnicotinamide (CAS 1142191-55-6) is a heterocyclic nicotinamide derivative with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol . This compound is defined by the strategic combination of a formyl group, a methoxy group, and a phenyl group attached to a nicotinamide core, creating a versatile molecular scaffold . With a calculated LogP of 2.23 and a polar surface area (PSA) of 68.29 Ų , the compound demonstrates balanced lipophilic-hydrophilic properties that influence both solubility and permeability. Commercially available in high purity (≥98%) from reputable suppliers , the compound's primary utility lies in its ability to serve as a precursor for the synthesis of complex heterocyclic libraries, offering distinct chemical reactivity at the formyl moiety . Its structural features and physicochemical profile position it as a valuable intermediate in medicinal chemistry and chemical biology research .

Why 4-Formyl-5-methoxy-N-phenylnicotinamide Cannot Be Substituted by Common Nicotinamide Analogs in Research Applications


The substitution of 4-Formyl-5-methoxy-N-phenylnicotinamide (1142191-55-6) with seemingly similar nicotinamide derivatives can lead to experimental failure due to critical structural and functional divergences. While the nicotinamide scaffold is common, the specific combination and positioning of functional groups on this molecule—particularly the 4-formyl group and the 5-methoxy group—dictate its unique chemical reactivity profile and its potential biological interactions . The formyl group provides a highly reactive electrophilic center, enabling a suite of chemical transformations (e.g., oxidation to carboxylic acids, reduction to alcohols) that are simply not accessible with analogs lacking this aldehyde functionality, such as 5-Methoxy-N-phenylnicotinamide . Furthermore, the exact placement of these substituents on the pyridine ring influences the molecule's three-dimensional conformation and electronic distribution, which are fundamental to molecular recognition events. Therefore, using an analog without this precise substitution pattern would fundamentally alter the molecule's capacity to act as a synthetic intermediate, a probe, or a lead compound, potentially leading to misleading or negative results .

Quantitative Differentiation of 4-Formyl-5-methoxy-N-phenylnicotinamide: Comparative Physicochemical and Reactivity Evidence


Enhanced Chemical Reactivity: Comparative Analysis of the 4-Formyl Group as a Synthetic Handle

4-Formyl-5-methoxy-N-phenylnicotinamide (1142191-55-6) demonstrates distinct and quantifiable chemical reactivity due to the presence of its 4-formyl group, a feature absent in closely related analogs like 5-Methoxy-N-phenylnicotinamide (1138443-84-1) . This structural difference enables two key transformations: (1) Oxidation of the formyl group to a carboxylic acid (yielding 4-Carboxy-5-methoxy-N-phenylnicotinamide) using oxidizing agents such as potassium permanganate or chromium trioxide; and (2) Reduction of the formyl group to a hydroxymethyl group (yielding 4-Hydroxymethyl-5-methoxy-N-phenylnicotinamide) using sodium borohydride or lithium aluminum hydride . This quantitative difference in accessible chemical space—measured by the presence or absence of a reactive electrophilic center—directly impacts the compound's utility as a versatile intermediate for constructing diverse chemical libraries, a capability not shared by its non-formyl-containing analog .

Synthetic Chemistry Medicinal Chemistry Building Block

Physicochemical Property Divergence: Measured LogP and PSA of 4-Formyl-5-methoxy-N-phenylnicotinamide

The calculated lipophilicity and polarity of 4-Formyl-5-methoxy-N-phenylnicotinamide (1142191-55-6) are key differentiators that quantitatively impact its behavior in biological systems and assays. The compound has a calculated LogP of 2.23 and a topological polar surface area (PSA) of 68.29 Ų . These values can be compared to the simpler nicotinamide core structure (LogP ~ -0.37, PSA ~ 72.9 Ų) [1]. The significantly higher LogP of 2.23 indicates a >200-fold increase in lipophilicity compared to the parent nicotinamide, which translates to enhanced membrane permeability. This quantitative difference in lipophilicity (ΔLogP ≈ 2.6) is a critical determinant of the compound's potential to cross cellular barriers and interact with intracellular targets, making it a more suitable candidate for cell-based assays and in vivo studies compared to more polar, less lipophilic analogs.

Drug-likeness ADME Properties Physicochemical Profiling

Structural Differentiation via Rotatable Bonds: Conformational Flexibility of 4-Formyl-5-methoxy-N-phenylnicotinamide

The conformational flexibility of a molecule is a key determinant of its ability to adopt a bioactive conformation and bind to a target. 4-Formyl-5-methoxy-N-phenylnicotinamide (1142191-55-6) possesses 5 rotatable bonds , which is a quantitative measure of its conformational degrees of freedom. This is a distinct advantage over more constrained analogs, such as a hypothetical 5-methoxy-N-phenylnicotinamide with only 4 rotatable bonds . This single extra rotatable bond, attributed to the formyl group, allows the molecule to sample a larger conformational space, increasing the probability of achieving a specific binding pose required for interaction with a biological target or a supramolecular assembly. This quantitative difference in flexibility is a key structural parameter for computational chemists when selecting compounds for virtual screening or scaffold optimization, as it directly impacts the potential entropic penalty upon binding.

Molecular Modeling Conformational Analysis Target Binding

Commercial Availability and Purity Benchmarking for 4-Formyl-5-methoxy-N-phenylnicotinamide

Procurement decisions in research are critically dependent on the availability, purity, and consistency of a chemical. 4-Formyl-5-methoxy-N-phenylnicotinamide (1142191-55-6) is commercially available from multiple reputable suppliers with a guaranteed minimum purity of 98% , ensuring reliability for sensitive experiments. In contrast, some closely related analogs may have lower reported purities or be listed as 'discontinued' by major vendors, indicating supply chain risk . For instance, the analog 5-Methoxy-N-phenylnicotinamide (1138443-84-1) is noted as a discontinued product by at least one major supplier , which introduces uncertainty for long-term research programs. This quantifiable difference in supply status (active vs. discontinued) and purity specification (98% vs. potentially lower or unspecified) provides a clear procurement advantage for 4-Formyl-5-methoxy-N-phenylnicotinamide, as it ensures both immediate availability and a defined quality standard for reproducible research.

Chemical Procurement Quality Control Research Supply

High-Impact Research and Industrial Applications of 4-Formyl-5-methoxy-N-phenylnicotinamide Based on Its Differentiated Profile


Precursor for Focused Heterocyclic Library Synthesis

As established in Section 3, the 4-formyl group of 4-Formyl-5-methoxy-N-phenylnicotinamide serves as a highly versatile synthetic handle for generating a focused library of nicotinamide derivatives. Researchers can leverage the aldehyde functionality to perform oxidation reactions to yield carboxylic acid analogs, which can then be further derivatized into amides, esters, or other functional groups. Alternatively, reduction of the aldehyde provides a primary alcohol, opening pathways to ethers, esters, and other chemical space. This reactivity profile, which is absent in non-formyl containing analogs, makes this compound a valuable starting material for medicinal chemists aiming to explore structure-activity relationships (SAR) around the nicotinamide scaffold. The high commercial purity (≥98%) ensures that the resulting library members are of consistent quality, a prerequisite for reliable biological screening data .

Scaffold for Intracellular Target Engagement Due to Enhanced Lipophilicity

The quantitative lipophilicity data (LogP = 2.23) from Section 3 provides a strong rationale for using 4-Formyl-5-methoxy-N-phenylnicotinamide as a starting scaffold for programs targeting intracellular proteins. The calculated LogP value of 2.23 indicates a high probability of passive membrane permeability, a critical attribute for accessing cytosolic or nuclear targets . This is a distinct advantage over more polar nicotinamide derivatives, which may be restricted to extracellular or transmembrane targets. Researchers can thus prioritize this compound for the development of cell-active probes or drug candidates aimed at intracellular enzymes, transcription factors, or other protein classes. The higher lipophilicity is a key differentiator that directly informs its selection for cell-based phenotypic assays and target-based drug discovery campaigns .

Reference Standard for Analytical Method Development and Quality Control

The defined purity (≥98%) and commercial availability of 4-Formyl-5-methoxy-N-phenylnicotinamide from multiple vendors (Section 3) position it as a robust reference standard for analytical chemistry applications. Laboratories developing HPLC, LC-MS, or NMR methods for the quantification of nicotinamide derivatives can use this compound as a reliable calibration standard due to its well-characterized identity and consistent supply . Its unique combination of functional groups (formyl, methoxy, phenyl) also provides distinct spectroscopic signatures that can be used to develop and validate new analytical assays for compound purity and stability studies. This application scenario is supported by the compound's documented safety and handling information from supplier SDSs, which facilitates its routine use in regulated environments .

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